molecular formula C15H26ClNO3Si B14471610 N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine CAS No. 69957-59-1

N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine

Cat. No.: B14471610
CAS No.: 69957-59-1
M. Wt: 331.91 g/mol
InChI Key: WCJYUJLAABMYBA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a silanamine core with three isopropoxy groups and a 4-chlorophenyl group attached to the nitrogen atom. Its distinct structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine typically involves the reaction of 4-chloroaniline with a silane compound that has three isopropoxy groups. One common method involves the use of chlorosilanes and isopropanol under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the silanamine core.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the 4-chlorophenyl group under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
  • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Uniqueness

N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine stands out due to its silanamine core with three isopropoxy groups, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.

Properties

CAS No.

69957-59-1

Molecular Formula

C15H26ClNO3Si

Molecular Weight

331.91 g/mol

IUPAC Name

4-chloro-N-tri(propan-2-yloxy)silylaniline

InChI

InChI=1S/C15H26ClNO3Si/c1-11(2)18-21(19-12(3)4,20-13(5)6)17-15-9-7-14(16)8-10-15/h7-13,17H,1-6H3

InChI Key

WCJYUJLAABMYBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](NC1=CC=C(C=C1)Cl)(OC(C)C)OC(C)C

Origin of Product

United States

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